Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 429.47 g/mol. This compound features several functional groups, including an amino group, a carboxylate group, and a thioxo group, which contribute to its potential biological activity and utility in research applications. The compound is classified as a tetrahydroquinazoline derivative, which is known for various pharmacological properties.
The synthesis of methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be approached through several chemical reactions involving starting materials such as 2-amino-benzaldehyde and diethyl malonate.
The molecular structure of methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be represented using various structural formulas:
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F
The compound features a tetrahydroquinazoline core with multiple substituents that influence its chemical behavior and interactions.
The compound can undergo various chemical reactions due to its functional groups:
The physical properties of methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:
Chemical properties include reactivity due to functional groups such as thioxo and carboxylate which can undergo various chemical transformations under different conditions .
Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has potential applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in ongoing research efforts aimed at developing novel therapeutic strategies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4